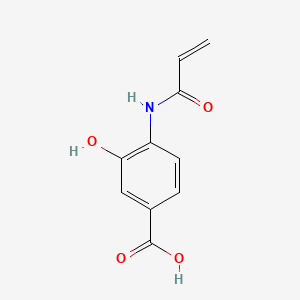
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid is an organic compound that features both an acryloyl group and a hydroxybenzoic acid moiety. This compound is of interest due to its potential applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. The presence of both the acryloyl and hydroxybenzoic acid functionalities allows for a range of chemical reactions and modifications, making it a versatile building block for advanced materials and bioactive compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(prop-2-enoylamino)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the 3-hydroxybenzoic acid attacks the carbonyl carbon of the acryloyl chloride, leading to the formation of the desired product.
Reaction Conditions:
Reactants: 3-hydroxybenzoic acid, acryloyl chloride
Solvent: Anhydrous dichloromethane
Base: Triethylamine
Temperature: Room temperature
Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate.
化学反应分析
Types of Reactions
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acryloyl group can be reduced to a saturated amide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: 4-(Acryloylamino)-3-benzoic acid
Reduction: 4-(Acryloylamino)-3-hydroxybenzamide
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid has a wide range of applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and copolymers.
Pharmaceuticals: The compound can serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Materials Science: It can be incorporated into materials to impart specific functionalities, such as improved mechanical properties or biocompatibility.
Biology: The compound can be used in the development of biomaterials for tissue engineering and drug delivery systems.
作用机制
The mechanism of action of 3-Hydroxy-4-(prop-2-enoylamino)benzoic acid depends on its specific application. In polymer chemistry, the acryloyl group can undergo free radical polymerization, leading to the formation of crosslinked polymer networks. In pharmaceuticals, the compound can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing biological pathways and processes.
相似化合物的比较
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid can be compared with other similar compounds, such as:
4-(Acryloylamino)-benzoic acid: Lacks the hydroxyl group, resulting in different reactivity and properties.
3-Hydroxybenzoic acid: Lacks the acryloyl group, limiting its applications in polymer chemistry.
4-(Methacryloylamino)-3-hydroxybenzoic acid: Contains a methacryloyl group instead of an acryloyl group, leading to different polymerization behavior.
The unique combination of the acryloyl and hydroxybenzoic acid functionalities in this compound makes it a versatile and valuable compound for various applications.
属性
CAS 编号 |
149093-40-3 |
|---|---|
分子式 |
C10H9NO4 |
分子量 |
207.185 |
IUPAC 名称 |
3-hydroxy-4-(prop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C10H9NO4/c1-2-9(13)11-7-4-3-6(10(14)15)5-8(7)12/h2-5,12H,1H2,(H,11,13)(H,14,15) |
InChI 键 |
WAOAGCLTGQDCJG-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC1=C(C=C(C=C1)C(=O)O)O |
同义词 |
Benzoic acid, 3-hydroxy-4-[(1-oxo-2-propenyl)amino]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















